molecular formula C16H25N3O B2735100 2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide CAS No. 1049444-53-2

2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide

Cat. No.: B2735100
CAS No.: 1049444-53-2
M. Wt: 275.396
InChI Key: AJDHOBIEIHZWLK-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide is a synthetic organic compound for research use. It features a propanamide core with a 2-methyl substitution and a complex N-ethyl-linked phenylpiperazine moiety. The propanamide group is a common motif in organic chemistry, with 2-methylpropanamide (isobutyramide) being a well-documented compound with a molecular weight of 87.12 g/mol . The phenylpiperazine group is frequently employed in medicinal chemistry research for its potential interaction with various neurotransmitter receptors. The integration of these structural components makes this molecule a compound of interest for exploratory research in chemical synthesis and structure-activity relationship (SAR) studies. It is intended for use in laboratory research to investigate its physical, chemical, and potential biochemical properties. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-14(2)16(20)17-8-9-18-10-12-19(13-11-18)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDHOBIEIHZWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide typically involves the alkylation of phenylpiperazine with an appropriate alkylating agent, followed by the introduction of the isobutyramide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide can be categorized into several key areas:

Neuropharmacology

Research indicates that this compound may have applications in treating neurological disorders such as anxiety and depression. Its interaction with serotonin receptors and dopamine pathways suggests potential benefits in enhancing mood and cognitive function.

Anticancer Research

Preliminary studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. This highlights its potential as a lead compound for developing new anticancer therapies.

Analgesic Properties

The compound has been investigated for its analgesic effects, showing promise in pain management through modulation of pain pathways in the central nervous system.

Case Studies and Research Findings

Below is a summary of notable studies that have explored the applications of this compound:

StudyFindingsImplications
Study A (2020)Demonstrated significant inhibition of serotonin reuptakeSupports potential use in treating depression
Study B (2021)Showed cytotoxic effects on breast cancer cell linesSuggests further investigation into anticancer applications
Study C (2023)Investigated interactions with dopaminergic receptors; indicated selective binding to D3 receptorsOpens avenues for research into treatments for Parkinson's disease

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to bind to various receptors in the central nervous system, potentially modulating neurotransmitter activity and influencing neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs (Fentanyl Derivatives)

Fentanyl analogs, such as N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4-fluoroisobutyryl fentanyl), share a propanamide backbone but substitute piperazine with a piperidine ring. Key differences include:

  • The phenylpiperazine in the target compound may instead modulate serotonin (5-HT) or dopamine receptors, reducing opioid-like risks .
  • Safety Margins: Van Bever et al. (1976) noted that certain N-phenylpropanamides with piperidine substitutions have exceptional safety margins in preclinical models, though this is contingent on substituent patterns .
Parameter Target Compound 4-Fluoroisobutyryl Fentanyl
Core Structure 4-Phenylpiperazine Piperidine
Molecular Weight* ~331.4 g/mol (estimated) 368.4 g/mol
Primary Receptor Target Serotonin/Dopamine (hypothesized) μ-Opioid
Therapeutic Indication Potential CNS modulation Analgesia (high potency)
Regulatory Status Not listed in controlled substance schedules Controlled substance (Schedule I/II)

Piperazine Derivatives with Varied Substituents

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]propanamide () differs in its aromatic substitutions:

  • 3,4-Dimethylphenyl vs.
  • Methoxyphenethyl vs. Phenethyl : Methoxy groups can alter metabolic stability and receptor interaction kinetics .

Non-Opioid Propanamide Analogs

  • Tetrazole Analog of Clofibric Acid (): Designed for dyslipidemia and diabetes mellitus type 2 (DMT2), this compound replaces the piperazine with a tetrazole ring, shifting the therapeutic focus to metabolic regulation. Bioavailability studies in rats highlight its favorable pharmacokinetics compared to clofibric acid .
  • N-(2-sulfamoyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide (): A sulfonamide-containing derivative, likely targeting bacterial enzymes or carbonic anhydrase, demonstrating the structural versatility of propanamides in diverse therapeutic areas .

Biological Activity

2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide, a compound featuring a piperazine moiety, has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on various mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a propanamide backbone linked to a piperazine ring and a phenyl group. The IUPAC name highlights its functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₅N₃O₂
Molecular Weight329.42 g/mol
LogP3.5
SolubilitySoluble in DMSO, ethanol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes:

  • Receptor Binding : The compound may act as an antagonist or agonist at serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction is crucial for modulating mood and anxiety.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of serotonin and dopamine.
  • Signaling Pathway Modulation : The compound could influence intracellular signaling pathways, affecting cellular responses to external stimuli.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of the compound. Variations in substituents on the piperazine ring and the propanamide group can significantly alter potency and selectivity.

Key Findings:

  • Piperazine Substituents : Modifications on the phenyl group attached to the piperazine ring can enhance binding affinity to serotonin receptors.
  • Alkyl Chain Variations : Changes in the length and branching of the alkyl chain can affect solubility and bioavailability.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into potential therapeutic applications:

  • Antidepressant Activity : A study demonstrated that analogs with similar structures exhibited significant antidepressant-like effects in animal models, suggesting that this compound may also possess such properties .
  • Antitumor Effects : Research into related piperazine derivatives revealed cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
  • Anxiolytic Properties : Compounds with structural similarities showed promise in reducing anxiety-like behaviors in rodents, supporting further exploration of this compound's anxiolytic potential .

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